Cas no 2361813-54-7 (1-(1-Oxo-2-propen-1-yl)-N-[[5-(2-thienyl)-1H-imidazol-2-yl]methyl]-4-piperidinecarboxamide)
![1-(1-Oxo-2-propen-1-yl)-N-[[5-(2-thienyl)-1H-imidazol-2-yl]methyl]-4-piperidinecarboxamide structure](https://ja.kuujia.com/scimg/cas/2361813-54-7x500.png)
1-(1-Oxo-2-propen-1-yl)-N-[[5-(2-thienyl)-1H-imidazol-2-yl]methyl]-4-piperidinecarboxamide 化学的及び物理的性質
名前と識別子
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- 2361813-54-7
- Z1942633820
- 1-Prop-2-enoyl-N-[(5-thiophen-2-yl-1H-imidazol-2-yl)methyl]piperidine-4-carboxamide
- EN300-26611454
- 1-(prop-2-enoyl)-N-{[4-(thiophen-2-yl)-1H-imidazol-2-yl]methyl}piperidine-4-carboxamide
- 1-(1-Oxo-2-propen-1-yl)-N-[[5-(2-thienyl)-1H-imidazol-2-yl]methyl]-4-piperidinecarboxamide
-
- インチ: 1S/C17H20N4O2S/c1-2-16(22)21-7-5-12(6-8-21)17(23)19-11-15-18-10-13(20-15)14-4-3-9-24-14/h2-4,9-10,12H,1,5-8,11H2,(H,18,20)(H,19,23)
- InChIKey: WLXOIBNYRIUATO-UHFFFAOYSA-N
- ほほえんだ: N1(C(=O)C=C)CCC(C(NCC2NC(C3SC=CC=3)=CN=2)=O)CC1
計算された属性
- せいみつぶんしりょう: 344.13069707g/mol
- どういたいしつりょう: 344.13069707g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 479
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 106Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- 密度みつど: 1.287±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 736.6±60.0 °C(Predicted)
- 酸性度係数(pKa): 12.54±0.10(Predicted)
1-(1-Oxo-2-propen-1-yl)-N-[[5-(2-thienyl)-1H-imidazol-2-yl]methyl]-4-piperidinecarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26611454-1.0g |
1-(prop-2-enoyl)-N-{[4-(thiophen-2-yl)-1H-imidazol-2-yl]methyl}piperidine-4-carboxamide |
2361813-54-7 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
Enamine | EN300-26611454-1g |
2361813-54-7 | 90% | 1g |
$0.0 | 2023-09-12 |
1-(1-Oxo-2-propen-1-yl)-N-[[5-(2-thienyl)-1H-imidazol-2-yl]methyl]-4-piperidinecarboxamide 関連文献
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
1-(1-Oxo-2-propen-1-yl)-N-[[5-(2-thienyl)-1H-imidazol-2-yl]methyl]-4-piperidinecarboxamideに関する追加情報
Introduction to 1-(1-Oxo-2-propen-1-yl)-N-[[5-(2-thienyl)-1H-imidazol-2-yl]methyl]-4-piperidinecarboxamide (CAS No: 2361813-54-7)
1-(1-Oxo-2-propen-1-yl)-N-[[5-(2-thienyl)-1H-imidazol-2-yl]methyl]-4-piperidinecarboxamide is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular framework and potential biological activities. This compound, identified by the CAS number 2361813-54-7, belongs to a class of molecules that incorporate heterocyclic scaffolds, specifically imidazole and thiophene rings, which are well-documented for their role in modulating various biological pathways. The presence of an acrylate moiety (1-Oxo-2-propen-1-yl) and a piperidine ring further enhances its pharmacological profile, making it a promising candidate for further investigation in drug discovery.
The molecular structure of 1-(1-Oxo-2-propen-1-yl)-N-[[5-(2-thienyl)-1H-imidazol-2-yl]methyl]-4-piperidinecarboxamide is characterized by its intricate connectivity between the different functional groups. The acrylate group, known for its reactivity and ability to participate in various chemical transformations, can serve as a versatile handle for further derivatization. This feature is particularly valuable in medicinal chemistry, where structural modifications are often employed to optimize potency, selectivity, and pharmacokinetic properties.
The imidazole ring, a common motif in bioactive molecules, is connected to a thiophene ring through a methylene bridge. Thiophene derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The combination of imidazole and thiophene in this compound suggests potential interactions with biological targets such as enzymes and receptors involved in these processes. Additionally, the piperidine carboxamide moiety is known to contribute to the solubility and metabolic stability of pharmaceutical compounds, making it an attractive feature for drug development.
In recent years, there has been growing interest in the development of small molecules that can modulate immune responses. Compounds with structural features similar to 1-(1-Oxo-2-propen-1-yl)-N-[[5-(2-thienyl)-1H-imidazol-2-yl]methyl]-4-piperidinecarboxamide have shown promise in preclinical studies as immunomodulators. Specifically, the imidazole-thiophene scaffold has been reported to interact with immune cells and regulate cytokine production. This capability is particularly relevant in the context of chronic inflammatory diseases and autoimmune disorders, where dysregulation of immune responses plays a central role.
Moreover, the acrylate group in this compound can undergo Michael addition reactions with nucleophilic residues on biological targets. This reactivity has been exploited in the development of bioconjugates and prodrugs, where the acrylate moiety serves as a site for covalent attachment to therapeutic agents or targeting ligands. Such strategies have been successfully applied in targeted cancer therapies and vaccine development.
Recent advances in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular modeling studies have been performed on 1-(1-Oxo-2-propen-1-yl)-N-[[5-(2-thienyl)-1H-imidazol-2-yl]methyl]-4-piperidinecarboxamide to predict its binding affinity to various biological targets. These simulations have provided insights into the interactions between the compound and potential receptors, helping to rationalize its biological activity. For instance, docking studies have suggested that this molecule may bind to receptors involved in pain signaling and inflammation.
Preclinical studies have also explored the pharmacokinetic properties of 1-(1-Oxo-2-propen-1-yl)-N-[[5-(2-thienyl)-1H-imidazol-2-yll]methyl]-4-piperidinecarboxamide. Pharmacokinetic profiling is crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted by the body. These studies have indicated that the compound exhibits favorable oral bioavailability and moderate metabolic stability, suggesting potential for clinical translation.
The synthesis of CAS No: 2361813-54-7 involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions between appropriately substituted imidazole and thiophene derivatives with acryloyl chloride or acrylate esters. The introduction of the piperidine carboxamide group typically involves amide bond formation under controlled conditions.
In conclusion, 1-(1-Oxo - 2 - propen - 1 - yl) - N - [[5 - ( 2 - thien yl) - 1 H - imidaz ol - 2 - yl]methyl] - 4 - piperidinecarboxamide represents a structurally intriguing molecule with potential therapeutic applications. Its unique combination of heterocyclic scaffolds and functional groups makes it a valuable scaffold for drug discovery efforts aimed at modulating immune responses and other biological pathways. Further research is warranted to fully elucidate its pharmacological profile and explore its potential as a lead compound for novel therapeutics.
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